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molecular formula C12H7N3O2S B8655328 Benzothiazole, 5-nitro-2-(3-pyridinyl)- CAS No. 61352-26-9

Benzothiazole, 5-nitro-2-(3-pyridinyl)-

Cat. No. B8655328
M. Wt: 257.27 g/mol
InChI Key: BARHFYGIQWEEDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03985885

Procedure details

2-Amino-4-nitrobenzenethiol,17 g, 0.10 mole, and nicotinic acid, 18.7 g, 0.15 mole, are heated 2 hours at reflux in 250 cc of CHCl3 containing 100 g of PPE. The solution is concentrated in vacuo, and the residue slurried in H2O. The pH is adjusted to 11 with 50% NaOH solution. The precipitate is filtered, washed with H2O and dried in vacuo to yield 11.2 g of tan solid m.p. 196°-198°, 44% of theory.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step Two
Yield
44%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[C:6]([N+:8]([O-:10])=[O:9])[CH:5]=[CH:4][C:3]=1[SH:11].[C:12](O)(=O)[C:13]1[CH:18]=[CH:17][CH:16]=[N:15][CH:14]=1>C(Cl)(Cl)Cl>[N+:8]([C:6]1[CH:5]=[CH:4][C:3]2[S:11][C:12]([C:13]3[CH:14]=[N:15][CH:16]=[CH:17][CH:18]=3)=[N:1][C:2]=2[CH:7]=1)([O-:10])=[O:9]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(C=CC(=C1)[N+](=O)[O-])S
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CN=CC=C1)(=O)O
Step Two
Name
Quantity
250 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The solution is concentrated in vacuo
FILTRATION
Type
FILTRATION
Details
The precipitate is filtered
WASH
Type
WASH
Details
washed with H2O
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=CC2=C(N=C(S2)C=2C=NC=CC2)C1
Measurements
Type Value Analysis
AMOUNT: MASS 11.2 g
YIELD: PERCENTYIELD 44%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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